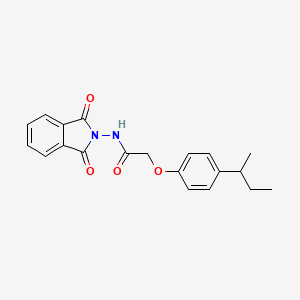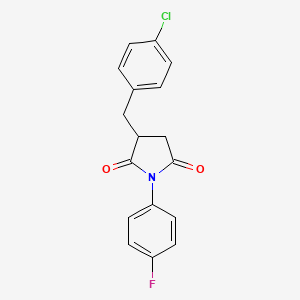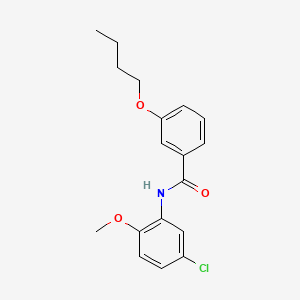
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific biological targets in the body.
Wirkmechanismus
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X is not fully understood, but it is believed to interact with specific biological targets in the body to produce its effects. One target that has been identified is the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been shown to inhibit the activity of PARP, leading to an accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has a number of biochemical and physiological effects in the body. In addition to its effects on PARP, studies have shown that 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X can also inhibit the activity of other enzymes involved in DNA repair, including DNA topoisomerase I and II. This can lead to a further accumulation of DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has several advantages as a research tool, including its ability to selectively target specific biological targets and its well-characterized synthesis method. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. One area of interest is in the development of new cancer treatments based on its ability to inhibit PARP and other enzymes involved in DNA repair. Other potential applications include the development of new tools for studying DNA damage and repair, as well as the investigation of its effects on other biological targets in the body. Further research is needed to fully understand the potential of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X and to explore its many possible applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X involves several steps, including the reaction of 4-sec-butylphenol with chloroacetyl chloride to form an intermediate product. This intermediate is then reacted with phthalic anhydride and ammonia to produce the final product, 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X. This synthesis method has been optimized and refined over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the development of new treatments for cancer. Studies have shown that 2-(4-sec-butylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide X has the ability to inhibit the growth of cancer cells in vitro, and may also have potential as a chemotherapeutic agent in vivo.
Eigenschaften
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)26-12-18(23)21-22-19(24)16-6-4-5-7-17(16)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVNMXLBZVQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
